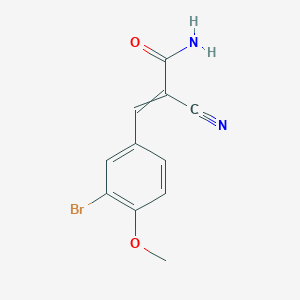
3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide” is an organic compound containing a bromine atom, a methoxy group, a cyanopropenamide group, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring and the cyanopropenamide group . The bromine and methoxy groups are likely to influence the electronic properties of the molecule, while the cyanopropenamide group could introduce additional reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine, methoxy, and cyanopropenamide groups . The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions. The methoxy group could potentially participate in ether cleavage reactions, while the cyanopropenamide group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom could increase the compound’s density and boiling point, while the methoxy group could influence its solubility .Scientific Research Applications
Marine Drugs and Bioactivities
Marine algae contain various bromophenols that have been shown to possess a variety of biological activities, including antiradical, antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects . These compounds have potential applications as pharmaceuticals .
Antioxidant Properties
Some bromophenols, such as 5,2’-dibromo-2,4’,5’-trihydroxydiphenylmethanone, have been shown to protect human umbilical vein endothelial cells from H2O2-induced oxidative stress injury . This suggests potential applications in therapies for diseases related to oxidative stress.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Bromophenols can be used as starting materials in this reaction.
Synthesis of Porphyrins
Bromophenols have been used in the synthesis of porphyrins, which are large ring compounds that play key roles in biological systems (e.g., hemoglobin and chlorophyll). For instance, 5,10,15,20-tetrakis(3-bromo-4-methoxyphenyl)porphyrin was synthesized using a bromophenol derivative .
Complexation with Palladium
Bromophenols have been studied for their complexation with palladium(II) in acetonitrile . This has potential applications in catalysis and materials science.
Chemical Defense in Marine Organisms
It is generally believed that the ecological function of marine bromophenols is chemical defense and as deterrents for other marine organisms . This suggests potential applications in bio-inspired materials and systems.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFYSGLGROYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-alpha-cyano-4-methoxycinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

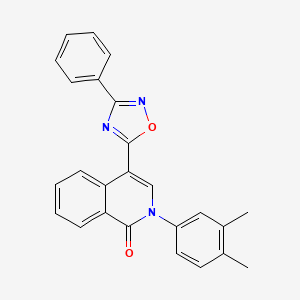
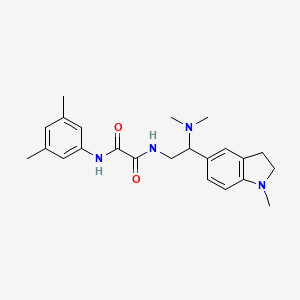

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2584086.png)
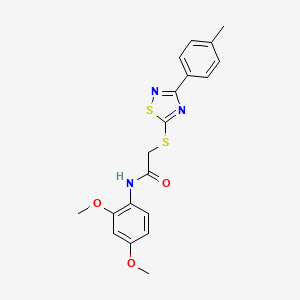
![3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B2584088.png)

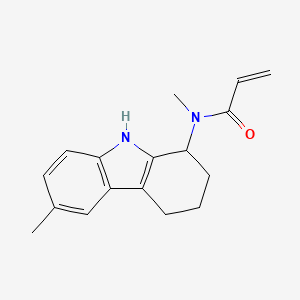

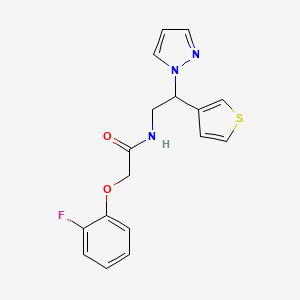
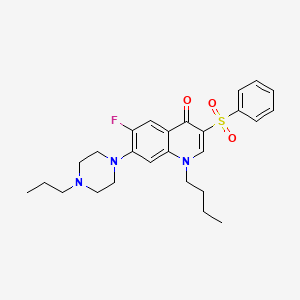

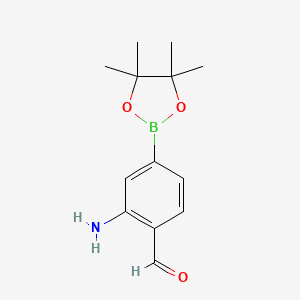
![2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2584101.png)